Bis(heptadecafluorooctyl)phosphinic acid

Description

Contextualization of Bis(heptadecafluorooctyl)phosphinic Acid (8:8 PFPiA) in Environmental Chemistry

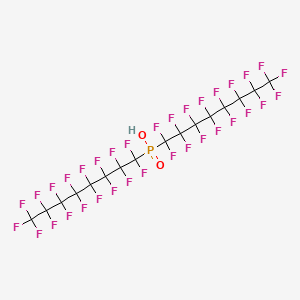

This compound, commonly referred to as 8:8 PFPiA, is a specific congener within the PFPiA class. Its structure is defined by two eight-carbon (heptadecafluorooctyl) chains symmetrically attached to a central phosphorus atom. This long-chain, fully fluorinated structure contributes to its significant persistence in the environment. Due to its chemical properties, 8:8 PFPiA is highly stable and resistant to degradation processes, which is a hallmark of many PFAS compounds. Its presence in various environmental compartments is a direct consequence of its use in commercial and industrial applications and its subsequent release into the environment.

Table 1: Chemical Identity of this compound (8:8 PFPiA)

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Common Acronym | 8:8 PFPiA |

| CAS Number | 40143-79-1 |

| Molecular Formula | C₁₆HF₃₄O₂P |

| Synonyms | bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phosphinic acid |

Significance of 8:8 PFPiA as an Emerging Contaminant Class

The significance of 8:8 PFPiA as an emerging contaminant stems from its increasing detection in environmental and biological systems. Alongside other PFPiA congeners like 6:6 and 6:8 PFPiA, 8:8 PFPiA is among the most abundantly detected homologs of its class. barr.com Its classification as an emerging contaminant is due to a growing body of evidence demonstrating its widespread distribution and potential for bioaccumulation.

Research has confirmed the presence of 8:8 PFPiA in a variety of matrices globally. For instance, studies have reported its detection in the plasma of wildlife, including fish, dolphins, and birds in North America. barr.com It has also been identified in landfill leachate, indicating that the disposal of consumer and industrial waste is a significant pathway for its release into the environment. acs.org The detection of PFPiAs in human sera further underscores the potential for human exposure. barr.com The persistence of these long-chain PFAS, combined with their detection in biota and human populations, has prompted regulatory and scientific interest. barr.com

Table 2: Reported Detections of 8:8 PFPiA and Related Compounds in Environmental and Biological Samples

| Matrix | Location | Detected Compounds | Concentration/Finding |

|---|---|---|---|

| Wildlife Plasma | North America | Sum of 6:6, 6:8, and 8:8 PFPiA | Mean of 1.87 ± 2.17 ng/g wet weight in fish, dolphin, and birds. barr.com |

| Human Sera | Not Specified | 6:6 and 6:8 PFPiA | Detected in >50% of 50 samples (range of 4–38 ng/L). barr.com |

| Waste Samples | Vancouver, Canada | Sum of 6:6, 6:8, and 8:8 PFPiA | Mean concentration of 2.3 ng/g. barr.com |

| Northern Pike | Not Specified | 8:8 PFPiA | Detected with a frequency of 73%. haleyaldrich.com |

Evolution of Research Perspectives on PFPiAs

The scientific focus on PFAS was not widely established until the early 2000s, when the global distribution of legacy compounds like perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA) was first documented. itrcweb.orgmidwestadvocates.org Early analytical methods were primarily targeted at these well-known PFAS. However, as manufacturing practices shifted and more sophisticated analytical technologies became available, the scope of PFAS research expanded significantly.

The evolution from targeted analysis of a few legacy compounds to broader screening for a wider range of PFAS has been crucial in identifying emerging contaminants like PFPiAs. The development and refinement of techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been instrumental. haleyaldrich.comnih.gov These advanced methods allow for the detection of compounds at very low concentrations (sub-ng/L levels) and the identification of previously unmonitored substances. diva-portal.org This technological progression led to the discovery of PFPiAs in environmental samples, shifting the research perspective to include these and other novel PFAS structures, recognizing that a focus solely on legacy compounds provides an incomplete picture of environmental contamination. itrcweb.orgresearchgate.net

Overview of Current Research Trajectories for this compound

Current research on 8:8 PFPiA is multifaceted, focusing on its environmental fate, potential toxicity, and advanced analytical detection. A significant area of investigation is its toxicological profile. Studies using the zebrafish model have explored its effects on biological systems, revealing that exposure to 8:8 PFPiA can affect neurobehavioral development, disrupt the thyroid system, and alter DNA methylation. researchgate.netnih.gov For example, research has shown that 8:8 PFPiA exposure in developing zebrafish led to a decrease in locomotor speed and the upregulation of several genes related to thyroid hormones. researchgate.netnih.gov

The environmental fate of 8:8 PFPiA is another critical research trajectory. Studies have examined its potential to bioaccumulate and biomagnify in food webs. Interestingly, some research on juvenile rainbow trout indicated that PFPiAs, including the C8/C8 congener, have low biomagnification factors (BMFs < 1). turi.org This is attributed to the biotransformation of PFPiAs in fish, which serves as an additional depuration pathway. turi.org This finding suggests that the environmental behavior of PFPiAs may differ from other persistent PFAS.

Finally, the continuous improvement of analytical methodologies remains a key research goal. Scientists are working to develop more robust techniques to accurately quantify and distinguish between various PFAS, including the different congeners and isomers of PFPiAs, in increasingly complex environmental and biological samples. This includes research into advanced reduction processes that could potentially be used for the degradation of persistent compounds like 8:8 PFPiA.

Properties

IUPAC Name |

bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16HF34O2P/c17-1(18,5(25,26)9(33,34)13(41,42)43)3(21,22)7(29,30)11(37,38)15(47,48)53(51,52)16(49,50)12(39,40)8(31,32)4(23,24)2(19,20)6(27,28)10(35,36)14(44,45)46/h(H,51,52) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELPOXSOCHBAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)P(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(C8F17)2P(=O)OH, C16HF34O2P | |

| Record name | Phosphinic acid, P,P-bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543001 | |

| Record name | Bis(heptadecafluorooctyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

902.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40143-79-1 | |

| Record name | Bis(heptadecafluorooctyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Industrial Production Approaches for Bis Heptadecafluorooctyl Phosphinic Acid

Specific Considerations in the Synthesis of Perfluorinated Phosphinic Acids

The synthesis of perfluorinated phosphinic acids, such as bis(heptadecafluorooctyl)phosphinic acid, requires methods that can effectively form P-C bonds with highly electron-deficient perfluoroalkyl groups. A notable synthetic route for C6, C7, and C8 perfluoroalkyl-substituted phosphinic acids involves a two-step process. numberanalytics.com

The initial step is the reaction of red phosphorus with a perfluoroalkyl iodide, specifically heptadecafluorooctyl iodide (C₈F₁₇I) in this case, at elevated temperatures (around 230°C). numberanalytics.com This reaction yields a mixture of bis(heptadecafluorooctyl)iodophosphine ((C₈F₁₇)₂PI) and heptadecafluorooctyl diiodophosphine (C₈F₁₇PI₂). numberanalytics.com These intermediates can be separated by vacuum distillation. numberanalytics.com

The subsequent step involves the oxidation of the bis(heptadecafluorooctyl)iodophosphine intermediate. numberanalytics.com Treatment with an excess of nitrogen dioxide (NO₂) leads to the formation of an anhydride (B1165640) intermediate, which is then hydrolyzed with water to produce the final this compound in high yields. numberanalytics.com

Industrial Production Processes for Fluorinated Phosphinic Acids

The industrial production of fluorinated phosphinic acids like this compound is centered around the synthesis of the perfluoroalkyl chains and their subsequent incorporation into the final product.

A primary industrial method for producing linear perfluoroalkyl compounds is telomerization . google.comnumberanalytics.com This process involves the reaction of a perfluoroalkyl iodide, which acts as a "telogen," with tetrafluoroethylene (B6358150) (TFE), the "taxogen." cymitquimica.com For the synthesis of the heptadecafluorooctyl chain, a shorter perfluoroalkyl iodide is reacted with multiple units of TFE to build the C8 chain. cymitquimica.com The resulting heptadecafluorooctyl iodide is a key precursor for the synthesis of the target phosphinic acid.

Another potential industrial route for the synthesis of bis(perfluoroalkyl)phosphinic acids is detailed in a patent, which describes the reaction of a difluorotris(perfluoroalkyl)phosphorane or a trifluorobis(perfluoroalkyl)phosphorane with hydrogen fluoride (B91410) in a suitable reaction medium, followed by heating. brightchemicalfactory.com This method offers a pathway to the desired phosphinic acids from fluorinated phosphorane intermediates.

The following table summarizes the key characteristics of the industrial processes:

| Process | Key Reactants | Product | Key Features |

| Telomerization | Perfluoroalkyl iodide, Tetrafluoroethylene | Linear perfluoroalkyl iodides | Produces linear perfluoroalkyl chains of desired length. |

| Phosphorane Route | Difluorotris(perfluoroalkyl)phosphorane or Trifluorobis(perfluoroalkyl)phosphorane, Hydrogen fluoride | Bis(perfluoroalkyl)phosphinic acids | Direct conversion of phosphorane intermediates to phosphinic acids. |

Environmental Occurrence and Distribution of Bis Heptadecafluorooctyl Phosphinic Acid

Global Detection in Aquatic Environmental Compartments

The aquatic environment is a primary sink for many persistent organic pollutants, including Bis(heptadecafluorooctyl)phosphinic acid. nih.gov Due to their chemical properties, PFAS like this compound can be transported through water systems, leading to widespread distribution. canada.ca

Perfluoroalkyl phosphinic acids have been detected in surface waters in various regions. nih.gov While specific quantitative data for this compound in surface water is not extensively available, studies on related compounds provide insights into their environmental behavior. For instance, a study of surface waters in the Baiyangdian Lake in China did not detect perfluoroalkyl phosphonic acids (PFPAs) or PFPiAs. nih.gov However, other studies have noted the presence of PFAS in urban and rural freshwaters, suggesting that contamination can occur even in areas with lower population density. nih.gov

Groundwater, a critical source of drinking water, is also susceptible to contamination by persistent chemical compounds. nih.gov High concentrations of PFAS have been found in groundwater near industrial facilities and military installations. auburn.edu The mobility of certain PFAS in soil and water allows them to contaminate large areas and potentially enter drinking water sources. canada.ca Concerns over PFAS in drinking water have led to monitoring efforts, such as the Third Unregulated Contaminant Monitoring Rule (UCMR3) in the United States, which included several PFAS but not specifically this compound. nih.gov Research has shown that short-chain PFAAs can remain relatively stable from water treatment plants to consumer taps, while long-chain PFAAs may decrease in concentration due to accumulation in loose deposits within drinking water distribution systems. researchgate.net

Table 1: Detection of this compound and Related Compounds in Aquatic Environments

| Compound/Class | Matrix | Location | Concentration |

| Perfluoroalkyl Phosphinic Acids (PFPiAs) | Surface Water | Baiyangdian Lake, China | Not Detected |

| Total PFAS | Surface Water | Anchorage Lakes, AK, USA | 10.2 ppt (B1677978) to 674.7 ppt |

| Total PFAS | Surface Water | Fairbanks North Star Borough Lakes, AK, USA | 2.8 ppt to 167.7 ppt |

Note: This table includes data on the broader class of PFPiAs and total PFAS due to the limited availability of specific data for this compound.

Wastewater treatment plants (WWTPs) are recognized as significant pathways for the entry of PFAS into the environment. canada.ca While many contaminants are removed during the treatment process, some persistent compounds like PFAS can pass through and be discharged in the effluent. Perfluoroalkyl phosphonic acids have been measured in WWTP effluents in Canada and Germany. While specific data for this compound is scarce, related compounds such as C6/C6 PFPiA and C6/C8 PFPiA were detected in domestic sewage treatment plant sludge in the United States at concentrations of 2 to 3 nanograms per gram (ng/g) in samples from before 1996.

Distribution in Terrestrial Environmental Matrices

The terrestrial environment, including soils and sediments, can act as a long-term reservoir for persistent chemicals like this compound. canada.ca

Due to their chemical structure, PFPiAs with longer perfluoroalkyl chains are expected to partition to soil and sediment. Research has confirmed the presence of these compounds in such matrices. For example, this compound (also referred to as 8:8 PFPiA) has been detected in lake sediment in China at concentrations up to 0.005 μg/kg dry weight. researchgate.netresearchgate.net The strong adsorption of these compounds to soil particles can limit their mobility in some cases, but they can still be transported to surface waters through erosion. canada.ca

Table 2: Reported Concentrations of this compound in Terrestrial Matrices

| Matrix | Location | Concentration (dw) |

| Lake Sediment | China | up to 0.005 μg/kg |

The long-range transport of some PFAS to remote regions is attributed to their volatile precursors. canada.ca These precursor compounds can be released into the atmosphere, undergo chemical transformations, and then be deposited in areas far from their original source. nih.gov While this is a known pathway for some PFAS, specific information regarding volatile precursors that lead to the formation of this compound in the atmosphere is not well-documented in the available research.

Prevalence in Biota and Environmental Food Webs

The presence of persistent chemicals in the environment raises concerns about their uptake and accumulation in living organisms. canada.cacanada.ca this compound and other PFPiAs have been detected in various biological samples, indicating their entry into environmental food webs. researchgate.netresearchgate.net

Certain PFAS have the potential to bioaccumulate, meaning they can build up in the tissues of organisms. canada.ca Some PFPiAs have shown a very high bioconcentration potential in fish. However, the biomagnification potential, which is the increasing concentration of a substance in organisms at successively higher levels in a food chain, can vary. A study on juvenile rainbow trout showed that a mixture of C6/C6, C6/C8, and C8/C8 PFPiAs had biomagnification factors (BMFs) of less than one, suggesting a low potential for these specific compounds to accumulate through that aquatic food web. turi.org It is important to note that the biomagnification potential of PFAS can differ between aquatic and air-breathing animals. turi.org

This compound has been specifically detected in wildlife. For instance, it has been reported at concentrations of up to 0.29 μg/kg in cormorants from the Great Lakes region of North America. researchgate.netresearchgate.net The presence of this compound in a predatory bird species indicates that it is transferred through the food web.

Table 3: Detection of this compound in Biota

| Species | Trophic Level | Location | Concentration |

| Cormorants | Piscivorous Bird | Great Lakes, North America | up to 0.29 μg/kg |

Bioaccumulation in Aquatic Organisms (Fish, Invertebrates)

This compound, a member of the perfluoroalkyl phosphinic acids (PFPIAs) class of compounds, has been identified in various aquatic species, indicating its potential for bioaccumulation. A notable survey across different North American locations was the first to report the presence of PFPIAs in the plasma of fish. nih.gov In this study, Northern pike (Esox lucius) collected from the St. Lawrence River in 2011 showed a 100% detection frequency for PFPIAs. nih.gov

While specific studies on the bioaccumulation of this compound in aquatic invertebrates are limited, research on other PFAS compounds in these organisms suggests a potential for uptake. For instance, studies on the freshwater oligochaete Lumbriculus variegatus have demonstrated the bioaccumulation of other classes of perfluorinated compounds from sediments. researchgate.net This indicates that benthic invertebrates, which form a crucial part of the aquatic food web, can be a significant reservoir for persistent organic pollutants like PFPIAs. However, the bioaccumulation factors for PFPIAs in invertebrates are not as well-characterized as those for other PFAS, such as perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA).

The table below summarizes the available data on the concentration of total Perfluoroalkylphosphinic Acids (PFPIAs) in Northern pike.

| Species | Location | Tissue | Total PFPIAs Concentration (ng/g ww) |

| Northern pike (Esox lucius) | St. Lawrence River, Canada | Plasma | 0.112–15.3 |

Note: The data represents the range for total PFPIAs, of which this compound is one congener.

Detection in Terrestrial Organisms (Plants, Earthworms)

The presence of this compound is not confined to aquatic environments. Research has indicated its uptake by terrestrial plants. A study on the biotransformation of bis(perfluorooctyl)phosphinic acid (C8/C8 PFPiA) demonstrated its presence in wheat, confirming that this compound can be absorbed from the soil and translocated within plant tissues. mdpi.com

Levels in Wildlife (Birds, Dolphins)

This compound and other PFPIAs have been detected in a variety of wildlife, particularly at higher trophic levels, underscoring their potential for biomagnification. In a North American survey, double-crested cormorants (Phalacrocorax auritus) from the Great Lakes (sampled between 2010-2012) and bottlenose dolphins (Tursiops truncatus) from Sarasota Bay, Florida, and Charleston Harbor, South Carolina (sampled between 2004-2009) all exhibited a 100% detection frequency for PFPIAs in their plasma. nih.govnih.gov

Concentrations of 8:8 PFPiA, another name for this compound, have been reported at levels up to 0.29 μg/kg in cormorants from the Great Lakes. nih.gov The total PFPIA levels in the surveyed fish, birds, and dolphins had a mean concentration of 1.87 ± 2.17 ng/g wet weight (ww) and ranged from 0.112 to 15.3 ng/g ww. nih.govnih.gov

The following table presents the concentrations of total PFPIAs found in the plasma of double-crested cormorants and bottlenose dolphins from various North American locations.

| Species | Location | Tissue | Total PFPIAs Concentration (ng/g ww) |

| Double-crested cormorant (Phalacrocorax auritus) | Great Lakes, North America | Plasma | 0.112–15.3 |

| Bottlenose dolphin (Tursiops truncatus) | Sarasota Bay, FL & Charleston Harbor, SC | Plasma | 0.112–15.3 |

Note: The data represents the range for total PFPIAs, of which this compound is one congener.

Comparative Occurrence with Other Per- and Polyfluoroalkyl Acids (PFCAs, PFSAs, PFPAs)

When comparing the occurrence of this compound and other PFPIAs to more well-known classes of PFAS, such as perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkanesulfonic acids (PFSAs), a consistent pattern emerges. In the comprehensive survey of Northern pike, double-crested cormorants, and bottlenose dolphins, the total PFPIA levels were found to be one to two orders of magnitude lower than the concentrations of PFCAs and PFSAs detected in the same samples. nih.govnih.gov

This observation aligns with broader assessments of perfluoroalkyl phosphonic acids (PFPAs) and PFPiAs in the environment. A comparative assessment indicated that the measured levels of PFPAs and PFPiAs in the global environment and biota generally appear to be low in comparison to their carboxylic and sulfonic acid counterparts. nih.gov Despite their lower concentrations, the ubiquitous detection of PFPIAs in diverse wildlife species highlights their persistence and widespread distribution in the environment. nih.govnih.gov

Sources and Environmental Release Pathways of Bis Heptadecafluorooctyl Phosphinic Acid

Contributions from Industrial Applications and Manufacturing

Perfluoroalkyl phosphinic acids (PFPiAs) are utilized in various specialized industrial applications due to their surfactant properties and chemical stability. ontosight.ai They have been employed as foam-dampening agents in industries such as textile finishing and in floor treatment products. The manufacturing process for these substances often involves telomerization, which can result in a mixture of homologous linear perfluoroalkyl chain compounds. While the specific manufacturing process for Bis(heptadecafluorooctyl)phosphinic acid is not widely documented in public literature, it is known to be an intermediate in the synthesis of its sodium salt, which has been studied as an environmental toxic compound.

Industrial facilities that manufacture or use PFPiAs are potential sources of their release into the environment through wastewater discharges, air emissions, and waste disposal.

Release from Consumer Products

PFPiAs have been incorporated into a range of consumer products, primarily as leveling and wetting agents. Products such as carpet and upholstery cleaning solutions have been identified as containing these types of chemicals. A commercial wetting agent with the trade name Masurf-780 was reported to contain a mixture of C6, C8, C10, and C12 perfluoroalkyl phosphonic and phosphinic acids. The use and subsequent disposal of these consumer products can lead to the release of compounds like this compound into household wastewater and solid waste streams.

Aqueous Film-Forming Foams (AFFF) as a Significant Source

Wastewater Treatment Plants (WWTPs) as Point Sources and Transformation Hubs

Wastewater treatment plants (WWTPs) receive influent from both industrial and domestic sources, which can contain a variety of PFAS, including PFPiAs. While direct detection data for this compound in WWTPs is scarce, studies on related compounds provide insight. For instance, perfluorinated phosphonic acids (PFPAs), which are structurally similar, have been detected in WWTP effluent. One study in Canada detected C8-PFPA in the effluent of six out of seven WWTPs sampled, at concentrations ranging from 760 to 2,500 pg/L. This indicates that these types of organophosphorus PFAS are not completely removed by conventional wastewater treatment processes and can be released into receiving surface waters. WWTPs can also act as transformation hubs where precursor PFAS can be biotransformed into more stable PFAAs.

Table 1: Concentrations of C8-Perfluorinated Phosphonic Acid (C8-PFPA) in Canadian Wastewater Treatment Plant Effluent

| Location | Concentration (pg/L) |

|---|---|

| WWTP 1 | 760 ± 270 |

| WWTP 2 | 1,200 ± 400 |

| WWTP 3 | 1,500 ± 200 |

| WWTP 4 | 1,800 ± 500 |

| WWTP 5 | 2,100 ± 300 |

| WWTP 6 | 2,500 ± 320 |

Source: Data derived from a study on perfluorinated phosphonic acids in Canadian surface waters and wastewater treatment plant effluent.

Management and Disposal of PFAS-Containing Wastes (e.g., Landfills, Incineration)

The disposal of industrial and consumer wastes containing this compound in landfills is a potential pathway for its release into the environment. PFAS are known to be present in landfill leachate, which can contaminate groundwater and surface water. A 2021 study by the Irish Environmental Protection Agency investigated the presence of various PFAS in leachate from six Irish landfills. Notably, Sodium bis(perfluorooctyl)phosphinate, a salt of a very similar compound, was analyzed for but not detected above the method detection limit of <0.0050 µg/L in any of the samples.

Incineration is another method for managing PFAS-containing waste. However, the effectiveness of incineration for the complete destruction of PFAS is a subject of ongoing research. Incomplete combustion can lead to the formation of other fluorinated compounds that can be released into the atmosphere. Studies on the thermal decomposition of PFAS indicate that high temperatures are required for their complete mineralization.

Atmospheric Transport and Deposition of Volatile Precursor Compounds

The long-range transport of volatile PFAS precursors through the atmosphere is a significant pathway for the global distribution of PFAS. nih.govrsc.org These precursors can undergo chemical transformations in the atmosphere to form stable PFAAs. researchgate.net Volatile precursors that have been identified include fluorotelomer alcohols (FTOHs), perfluoroalkyl sulfonamides, and polyfluoroalkyl phosphoric acid esters. researchgate.net While specific volatile precursors for this compound have not been identified in the reviewed literature, it is known that PFPiAs themselves can act as precursors to other PFAS, such as PFPAs and perfluorocarboxylic acids (PFCAs). nih.gov The atmospheric oxidation of these potential precursors could contribute to the presence of this compound and its transformation products in remote environments. nih.gov

Environmental Fate and Transport Mechanisms of Bis Heptadecafluorooctyl Phosphinic Acid

Persistence and Recalcitrance in Environmental Compartments

Per- and polyfluoroalkyl substances are widely recognized for their exceptional persistence in the environment, earning them the moniker "forever chemicals". rsc.orgnih.gov This high level of persistence is a defining characteristic of the entire class of compounds, including perfluoroalkyl phosphinic acids (PFPiAs) like bis(heptadecafluorooctyl)phosphinic acid. rsc.org The vast majority of PFAS are either non-degradable or only partially transform into other highly stable terminal PFAS compounds. nih.govacs.org

The microbial degradation of PFAS is generally considered to be a very slow process, if it occurs at all. semanticscholar.orgnih.gov The strong carbon-fluorine bonds are not easily broken by microbial enzymes. researchgate.net While some studies have explored the microbial transformation of certain polyfluorinated precursors, the terminal perfluorinated compounds, including perfluoroalkyl acids, are highly resistant to biodegradation. mdpi.comnih.gov For the broader class of perfluorinated alkyl acids (PFAAs), advances in understanding their biodegradation are still developing, with most research indicating high resistance. nih.govprinceton.edu Given the stability of its perfluorinated chains, this compound is expected to be highly resistant to microbial degradation in both aquatic and terrestrial environments.

Partitioning and Sorption Behavior in Diverse Environmental Media

The partitioning and sorption behavior of this compound determines its distribution across different environmental compartments such as water, soil, and sediment.

Research on perfluoroalkyl phosphinates (PFPiAs) indicates a tendency for these compounds to sorb to solid phases. Studies on the sorption of C6/C6, C6/C8, and C8/C8 dialkylated PFPiAs in various soils have shown that these compounds are more sorptive than other classes of PFAS like perfluoroalkyl carboxylates (PFCAs) and perfluoroalkyl phosphonates (PFPAs). The mean distribution coefficients (log Kd*) for PFPiAs have been observed to be in a similar range to those of longer-chain perfluorodecane (B1679600) sulfonate (PFDS) and perfluoroundecanoate (PFUnA), suggesting a preference for partitioning to soil and sediment.

| Compound Class | Carbon Chain | Mean log Kd* Range |

|---|---|---|

| Perfluoroalkyl Phosphinates (PFPiAs) | C6/C6, C6/C8, C8/C8 | 1.6 - 2.1 |

| Perfluoroalkane Sulfonates (PFSAs) | - | -0.8 - 1.9 |

| Perfluoroalkyl Carboxylates (PFCAs) | - | -0.4 - 1.7 |

| Perfluoroalkyl Phosphonates (PFPAs) | - | 0.2 - 1.5 |

Data sourced from a study on the sorption of perfluoroalkyl phosphonates and phosphinates in soils.

The sorption of PFAS, including this compound, to soil and sediment is influenced by a combination of environmental factors.

pH: The pH of the surrounding medium can affect both the charge of the PFAS molecule and the surface charge of the sorbent material. For anionic PFAS, a decrease in pH generally leads to increased sorption. This is because lower pH can neutralize the negative charge on both the PFAS molecule and the sorbent surface, reducing electrostatic repulsion and promoting sorption.

Organic Matter: Soil and sediment organic matter are significant sorbents for many organic compounds. For PFAS, hydrophobic interactions with organic matter are a primary sorption mechanism. Generally, soils and sediments with higher organic carbon content exhibit greater sorption of PFAS.

Mineral Surfaces: In addition to organic matter, PFAS can also sorb to mineral surfaces in soil and sediment. The specific types of minerals present can influence the extent of sorption.

While no single soil-specific parameter has been found to exclusively control the sorption of PFPAs and PFPiAs, the interplay of these factors is crucial in determining the partitioning of this compound in the environment.

Biotransformation and Metabolic Pathways of Bis Heptadecafluorooctyl Phosphinic Acid

Mechanisms of Biotransformation in Biological Systems

The biotransformation of Bis(heptadecafluorooctyl)phosphinic acid is initiated by the enzymatic cleavage of a carbon-phosphorus (C-P) bond, a significant metabolic step that leads to the formation of more stable and persistent metabolites. nih.govresearchgate.net This initial cleavage is followed by further reactions that can ultimately lead to the formation of perfluoroalkyl carboxylic acids (PFCAs). nih.govresearchgate.net

A primary mechanism in the biotransformation of this compound is the cleavage of one of its carbon-phosphorus (C-P) bonds. nih.govresearchgate.net This reaction represents a significant metabolic breakdown of the parent molecule. Studies in male Sprague-Dawley rats have demonstrated that this C-P bond cleavage occurs in vivo. nih.govresearchgate.net This enzymatic cleavage is a critical first step, as it breaks down the initial complex structure into smaller, more manageable molecules for further metabolic processes. nih.gov While the specific enzymes responsible for this cleavage in mammals are not yet fully understood, the process has been clearly documented. nih.govresearchgate.net This metabolic step is not unique to mammals; microbial activity in soil has also been shown to facilitate the C-P bond cleavage in perfluoroalkyl phosphinic acids (PFPiAs). researchgate.net

Following the cleavage of a C-P bond, a key resulting metabolite is the corresponding perfluorinated phosphonic acid (PFPA). nih.govresearchgate.net Specifically, the biotransformation of this compound yields perfluorooctyl phosphonic acid (PFOPA). nih.govresearchgate.net This conversion has been observed in multiple species, including rats, rainbow trout, carp (B13450389), and wheat. nih.gov The formation of PFPAs is a direct consequence of the initial bond cleavage and represents a significant and persistent product of PFPiA metabolism. nih.gov These PFPA metabolites are structurally similar to other perfluoroalkyl acids (PFAAs) and are noted for their environmental persistence. science.gov

There is evidence for the further degradation of this compound metabolites into perfluoroalkyl carboxylic acids (PFCAs). nih.govturi.org In addition to the formation of PFOPA, the initial C-P bond cleavage also yields 1H-perfluorooctane. nih.govnih.gov This intermediate is believed to undergo further oxidation. nih.govresearchgate.net Studies on carp have detected perfluorooctanoic acid (PFOA) in the liver following exposure to C8/C8 PFPiA. nih.govresearchgate.net The proposed pathway involves the sequential oxidation of 1H-perfluorooctane, first to a perfluorooctyl alcohol, then to a perfluorooctyl aldehyde, and ultimately to PFOA. nih.govresearchgate.net This indicates that PFPiAs can serve as indirect precursors to long-chain PFCAs, which are known for their high persistence and bioaccumulative potential. industrialchemicals.gov.au

In Vivo Biotransformation Studies in Model Organisms

In vivo studies using various model organisms have been instrumental in elucidating the metabolic fate of this compound. These studies confirm that the biotransformation pathways are conserved across different species, from aquatic life to terrestrial plants. nih.gov

Metabolic studies in aquatic species have provided significant insights into the biotransformation of this compound. In both rainbow trout (Oncorhynchus mykiss) and common carp (Cyprinus carpio), the primary metabolic pathway involves the cleavage of the parent compound to produce perfluorooctyl phosphonic acid (PFOPA). nih.govresearchgate.net

Research findings on the biotransformation in these species are summarized below:

| Organism | Parent Compound | Key Metabolites Detected | Location of Metabolites |

| Rainbow Trout | This compound | Perfluorooctyl phosphonic acid (PFOPA) | Whole animal homogenates |

| Carp | This compound | Perfluorooctyl phosphonic acid (PFOPA), 1H-perfluorooctane, Perfluorooctanoic acid (PFOA) | Liver, blood, brain, bile, intestine, kidney, gill, muscle |

Data sourced from scientific studies on PFAS biotransformation. nih.govresearchgate.net

Notably, in carp, the metabolic pathway appears to proceed further, with the detection of PFOA exclusively in the liver. nih.govresearchgate.net This suggests a subsequent oxidation of the 1H-perfluorooctane intermediate, a process that may be specific to certain tissues or species. nih.gov

The biotransformation of this compound has also been investigated in terrestrial organisms, particularly in plants like wheat (Triticum aestivum). nih.gov Studies have shown that wheat is capable of taking up and metabolizing this compound. nih.govresearchgate.net The metabolic pathway observed in wheat mirrors the initial steps seen in aquatic species and mammals. nih.gov

Key findings from a study on wheat are presented in the table below:

| Organism | Parent Compound | Key Metabolites Detected | Location of Metabolites |

| Wheat | This compound | Perfluorooctyl phosphonic acid (PFOPA), 1H-perfluorooctane | Roots and Shoots |

Data sourced from a comparative study on PFAS metabolic pathways. nih.gov

In wheat, both perfluorooctyl phosphonic acid (PFOPA) and 1H-perfluorooctane were identified in the roots and shoots, indicating that the plant can cleave the C-P bond of the parent compound. nih.gov This demonstrates that the fundamental biotransformation pathway for this compound is not limited to animal species.

Studies in Mammalian Models (e.g., Rat)

In vivo studies utilizing male Sprague-Dawley rats have provided significant insights into the metabolic fate of this compound. Research has demonstrated that this compound undergoes biotransformation, a notable finding given the general resistance of many PFAS to metabolic degradation. The primary metabolic pathway involves the cleavage of a carbon-phosphorus (C-P) bond, which is a previously unreported biotransformation for any perfluoroalkyl acid in mammals. nih.gov

Following oral administration, this compound is metabolized into two main products: perfluorooctyl phosphonic acid (PFPA) and 1H-perfluorooctane (1H-PFA). nih.gov Quantitative analysis has revealed the extent of this transformation, with approximately 75% of a single administered dose of this compound being converted to its metabolites within two weeks. nih.gov Biotransformation appears to be the predominant elimination pathway for the parent compound in rats. nih.gov

Pharmacokinetic studies have determined the elimination half-life of this compound in rats to be approximately 2.8 days. nih.gov The resulting metabolite, perfluorooctyl phosphonic acid, has a shorter elimination half-life of 0.95 days. nih.gov Conversely, concentrations of the other metabolite, 1H-perfluorooctane, were observed to be higher than the corresponding phosphonic acid 48 hours post-dosing, suggesting a slower elimination rate for this product. nih.gov Both the parent compound and its phosphonic acid metabolite show a preference for accumulation in the liver over the blood. nih.gov

Table 1: Metabolic Fate of this compound in Male Sprague-Dawley Rats

| Parameter | Value | Reference |

| Primary Metabolites | Perfluorooctyl phosphonic acid (PFPA), 1H-Perfluorooctane (1H-PFA) | nih.gov |

| Biotransformation Rate | ~75% after 14 days | nih.gov |

| Elimination Half-Life (Parent Compound) | 2.8 ± 0.8 days | nih.gov |

| Elimination Half-Life (C8 PFPA) | 0.95 ± 0.17 days | nih.gov |

| Primary Accumulation Site | Liver | nih.gov |

Comparative Analysis of Biotransformation Pathways Across Species

The metabolic pathways of this compound and related compounds show notable similarities and differences across various species, including mammals, fish, and plants. nih.gov The fundamental cleavage of the C-P bond observed in rats is not unique to this species. Studies on a similar compound, heptadecafluorooctyl(tridecafluorohexyl)phosphinic acid (C6/C8 PFPiA), have shown the same transformation step in rainbow trout, leading to the formation of the corresponding phosphonic acids. nih.gov

However, further biotransformation of the initial metabolites can differ between species. For instance, in carp exposed to this compound, perfluorooctanoic acid (PFOA) was detected in the liver. nih.gov This suggests a subsequent metabolic cascade where the initially formed 1H-perfluorooctane undergoes hydroxylation and then oxidation to yield the persistent and well-studied PFOA. nih.gov While not directly observed in rainbow trout, this pathway is considered a plausible route of transformation in other fish species. nih.gov In the rat model for a related compound, while 1H-perfluoroalkanes were identified, the further transformation to PFOA was not reported in the same study. nih.govnih.gov

This comparative analysis underscores that while the initial cleavage of the phosphinic acid may be a conserved metabolic step, the subsequent fate of the resulting metabolites can be species-dependent, leading to different terminal transformation products. nih.gov

Table 2: Comparative Biotransformation of Perfluoroalkyl Phosphinic Acids Across Species

| Species | Parent Compound | Key Metabolic Pathway | Observed Transformation Products | Reference |

| Rat | This compound | C-P bond cleavage | Perfluorooctyl phosphonic acid, 1H-Perfluorooctane | nih.gov |

| Rainbow Trout | Heptadecafluorooctyl(tridecafluorohexyl)phosphinic acid | C-P bond cleavage | Perfluorohexyl phosphonic acid, Perfluorooctyl phosphonic acid | nih.gov |

| Carp | This compound | C-P bond cleavage followed by oxidation | Perfluorooctanoic acid (PFOA) | nih.gov |

| Wheat | Bis(perfluorohexyl)phosphinic acid | C-P bond cleavage | Not specified | nih.gov |

Implications of Biotransformation for Environmental Fate and Transformation Product Formation

The biotransformation of this compound has significant implications for its environmental fate and the generation of other persistent organic pollutants. The parent compound itself is expected to be highly persistent in the environment. itrcweb.org Its metabolism in various organisms, however, leads to the formation of transformation products that are also of environmental concern.

The formation of perfluoroalkyl phosphonic acids (PFPAs) and the highly persistent perfluoroalkyl carboxylic acids (PFCAs) like PFOA from the biotransformation of perfluoroalkyl phosphinic acids (PFPiAs) means that the parent compounds are indirect sources of these other regulated and environmentally mobile substances. nih.gov The cleavage of the C-P bond releases 1H-perfluoroalkanes, which can then be oxidized to PFCAs with one less carbon atom. nih.gov This metabolic pathway transforms a phosphinic acid into a carboxylic acid, thereby contributing to the environmental burden of PFCAs. nih.gov

Both PFPAs and PFCAs are known for their extreme persistence in the environment due to the strength of the carbon-fluorine bond. itrcweb.org They are resistant to abiotic degradation processes and can be transported over long distances in water. nccoast.org The formation of these persistent transformation products from the biotransformation of this compound means that the environmental impact of the parent compound extends to the impacts of its stable and mobile metabolites. This metabolic conversion complicates environmental risk assessment, as the focus must not only be on the parent compound but also on the array of persistent terminal end products that can be formed in different species and environmental compartments. nih.gov

Environmental Remediation and Management Strategies for Bis Heptadecafluorooctyl Phosphinic Acid Contamination

Physicochemical Treatment Technologies

Physicochemical treatment methods are at the forefront of efforts to manage Bis(heptadecafluorooctyl)phosphinic acid contamination. These technologies leverage the compound's physical and chemical properties to facilitate its removal or destruction.

Adsorption-Based Removal (Activated Carbon, Ion Exchange Resins)

Adsorption is a widely applied technique for the removal of PFAS compounds from water. This process involves the accumulation of the contaminant onto the surface of a solid adsorbent material.

Activated Carbon: Granular activated carbon (GAC) is a commonly used adsorbent due to its high surface area and porous structure. The removal of perfluoroalkyl substances by activated carbon is influenced by factors such as the compound's chain length and the presence of other organic matter in the water. Longer-chain PFAS like this compound are generally expected to adsorb more strongly to activated carbon due to increased hydrophobic interactions. However, the effectiveness can be reduced by competition from other organic compounds present in the water.

Ion Exchange Resins: Anion exchange resins have shown significant promise for the removal of anionic PFAS compounds like this compound. These resins consist of a polymeric matrix with positively charged functional groups that can attract and bind the negatively charged phosphinate headgroup of the molecule. Research on various PFAS has demonstrated that the properties of the resin, such as its polymer composition and the nature of the mobile counterion, can significantly impact the efficiency of removal.

Table 1: Comparison of Adsorbent Performance for PFAS Removal (General)

| Adsorbent | Removal Mechanism | Advantages | Disadvantages |

| Activated Carbon | Hydrophobic interaction, electrostatic interactions | Cost-effective, widely available | Competition from other organic matter, less effective for shorter-chain PFAS |

| Ion Exchange Resins | Ion exchange, hydrophobic interaction | High capacity and selectivity for anionic PFAS | Higher cost, potential for resin fouling |

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to generate highly reactive oxygen species, such as hydroxyl radicals, which can break down persistent organic pollutants.

One promising AOP for the degradation of perfluoroalkyl phosphinic acids (PFPAs) is the use of plasma technology. A study on the degradation of a similar compound, C6/C6 PFPiA, using a dielectric barrier discharge (DBD) plasma system demonstrated high removal efficiency. The research found that approximately 94.5% of the compound was degraded within 15 minutes of plasma treatment at a discharge voltage of 18 kV. turi.org The degradation was found to be more favorable under alkaline conditions. turi.org The primary degradation mechanisms were attributed to attacks by hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and singlet oxygen (¹O₂). turi.org The study identified several degradation intermediates, indicating a stepwise breakdown of the molecule. turi.org

Table 2: Degradation of C6/C6 PFPiA by Dielectric Barrier Discharge Plasma

| Treatment Time (min) | Degradation Efficiency (%) |

| 0 | 0 |

| 5 | ~70 |

| 10 | ~90 |

| 15 | 94.5 |

| (Data adapted from a study on C6/C6 PFPiA degradation by plasma treatment) turi.org |

Biological Remediation Approaches

Biological remediation, or bioremediation, utilizes microorganisms to break down contaminants. While the strong carbon-fluorine bonds in this compound make it highly resistant to microbial attack, some studies have shown that biotransformation is possible.

Microbial Degradation Studies and Identification of Potential Consortia

Research into the microbial degradation of perfluoroalkyl phosphinic acids is still in its early stages. While no specific microbial consortia from environmental samples have been definitively identified for the complete mineralization of this compound, some in-vivo studies have provided crucial insights into potential biodegradation pathways.

Understanding Mechanisms and Limitations of Microbial Transformation

A significant breakthrough in understanding the biological fate of PFPAs came from studies on their biotransformation in rats and fish. Research has shown that the carbon-phosphorus (C-P) bond in perfluoroalkyl phosphinic acids can be cleaved biologically. turi.orgnih.gov In a study involving male Sprague-Dawley rats, C8/C8 PFPiA (this compound) was metabolized to form perfluorooctyl phosphonic acid (PFOPA) and 1H-perfluorooctane. nih.gov This biological cleavage of the C-P bond is a critical first step in the potential breakdown of the molecule. turi.orgnih.gov

However, it is important to note that this biotransformation does not represent complete degradation. The resulting perfluoroalkyl phosphonic acid and 1H-perfluoroalkane are still persistent fluorinated compounds. The current understanding of microbial transformation is largely based on in-vivo studies, and further research is needed to identify microorganisms and enzymatic systems capable of carrying out these transformations in environmental settings and, ideally, to further degrade the resulting products. The primary limitation of microbial transformation is the extreme stability of the perfluoroalkyl chains.

Emerging and Innovative Remediation Technologies

The challenges posed by persistent compounds like this compound are driving innovation in remediation technologies. While many of these are still in the research and development phase, they hold potential for more effective and efficient cleanup.

Emerging technologies for the broader class of PFAS include various advanced reduction processes, sonochemical degradation (using ultrasound), and mechanochemical destruction (e.g., ball milling). These methods aim to overcome the high energy barriers associated with breaking the carbon-fluorine bonds. For instance, cold plasma technology, as mentioned under AOPs, is also considered an emerging and innovative approach that has shown effectiveness for PFOS degradation, achieving over 60% removal in an hour in some studies. mdpi.com While specific applications of these emerging technologies to this compound are not yet well-documented, they represent promising avenues for future research and development in the field of PFAS remediation.

Sustainable Waste Management Practices for PFPiA-Containing Materials

Effective and sustainable management of materials containing this compound is critical to prevent further environmental contamination. Given its extreme persistence, conventional waste management methods are often ineffective. nih.gov Sustainable practices focus on containment and destruction, aiming to minimize the release of PFPiA into the environment.

Current approaches for PFAS waste, which are applicable to PFPiA, include thermal treatment, landfilling, and advanced destruction technologies. researchgate.net The choice of method depends on the concentration of PFPiA, the nature of the contaminated material, and regulatory requirements.

Thermal Treatment:

High-temperature incineration is a potential method for the destruction of PFAS like PFPiA. researchgate.net However, the effectiveness of incineration depends on achieving and maintaining sufficiently high temperatures (typically above 1,000°C) and adequate residence times to ensure the complete breakdown of the highly stable carbon-fluorine bonds. researchgate.net Incomplete combustion can lead to the formation and release of other harmful fluorinated byproducts. researchgate.net

Landfilling:

Landfilling is a common method for the disposal of PFAS-containing materials. However, it is considered a less sustainable option as it does not destroy the compounds but rather contains them. researchgate.net There is a risk of PFPiA leaching from landfills into the surrounding soil and groundwater. Modern engineered landfills with high-density polyethylene (B3416737) liners and leachate collection and treatment systems are designed to minimize these releases.

Advanced Destruction Technologies:

Several innovative technologies are being developed for the destruction of PFAS, which could be applied to PFPiA-contaminated materials. These include:

Supercritical Water Oxidation (SCWO): This process uses water at high temperatures and pressures to effectively destroy organic compounds, including PFAS.

Electrochemical Oxidation: This method utilizes an electric current to break down PFAS compounds.

Sonolysis: High-frequency sound waves are used to create cavitation bubbles that, upon collapse, generate extreme temperatures and pressures capable of degrading PFAS.

Plasma Treatment: This technology uses high-energy plasma to break the chemical bonds of PFAS molecules.

These emerging technologies show promise for the effective destruction of PFPiA, but their large-scale application and cost-effectiveness are still under investigation.

Below is a table summarizing the current sustainable waste management practices for materials containing PFAS, including PFPiA.

| Waste Management Practice | Description | Advantages | Disadvantages |

| High-Temperature Incineration | Controlled combustion at temperatures exceeding 1,000°C. | Potential for complete destruction of PFPiA. | Risk of incomplete combustion and formation of harmful byproducts; high energy consumption. |

| Engineered Landfilling | Disposal in landfills with liners and leachate collection systems. | Established and widely available method for containment. | Does not destroy PFPiA; potential for long-term leaching and environmental contamination. |

| Supercritical Water Oxidation (SCWO) | Treatment with water above its critical point (374°C, 221 bar). | High destruction efficiency for a wide range of organic compounds. | High operational costs and technical complexity. |

| Electrochemical Oxidation | Degradation using electrochemical cells. | Can be operated at ambient temperature and pressure. | Potential for electrode fouling and formation of byproducts. |

Strategies for Source Reduction and Prevention of Future PFPiA Releases

The most effective long-term strategy for managing PFPiA contamination is to prevent its release into the environment in the first place. This involves a combination of regulatory actions, industrial process modifications, and the use of safer alternatives.

Regulatory and Policy Measures:

Governments and international bodies are increasingly implementing regulations to restrict the production and use of persistent PFAS, including long-chain compounds like PFPiA. nih.gov These measures aim to phase out non-essential uses and set limits for environmental discharge. The Stockholm Convention on Persistent Organic Pollutants is a key international treaty that targets the elimination or restriction of the production and use of specific POPs.

Industrial Process and Product Stewardship:

Industries that have historically used or produced PFPiA and other PFAS are encouraged to adopt stewardship programs. This includes:

Identifying and substituting PFPiA with safer, non-fluorinated or less persistent alternatives in their products and processes.

Implementing closed-loop systems to minimize releases during manufacturing and use.

Taking responsibility for the end-of-life management of products containing PFPiA.

The transition to safer alternatives is a key component of source reduction. For example, in response to concerns about long-chain PFAS, some industries have shifted to using short-chain PFAS. nih.gov However, the environmental and health impacts of these alternatives are also coming under scrutiny, highlighting the need for a move towards non-fluorinated substitutes where feasible. nih.gov

Environmental Monitoring and Release Prevention:

For facilities where PFPiA may still be present, stringent environmental monitoring and release prevention measures are crucial. This includes:

Regular monitoring of wastewater effluent, air emissions, and soil in and around the facility.

Implementing advanced wastewater treatment technologies capable of removing PFAS.

Developing and implementing robust spill prevention and response plans.

The following table outlines key strategies for the source reduction and prevention of future PFPiA releases.

| Strategy | Description | Key Actions |

| Regulatory Phase-Out | Government-mandated restrictions on the production, import, and use of PFPiA. | Inclusion in international treaties like the Stockholm Convention; national-level bans and restrictions. |

| Chemical Substitution | Replacing PFPiA with safer, less persistent, and non-fluorinated alternatives. | Research and development of new materials; reformulation of products. |

| Process Modification | Altering industrial processes to eliminate the need for PFPiA or to minimize its release. | Implementation of closed-loop systems; optimization of manufacturing processes. |

| Enhanced Waste Management | Treating industrial waste streams to remove PFPiA before discharge. | Installation of advanced wastewater treatment technologies; proper disposal of contaminated sludge. |

| Product Stewardship | Manufacturers taking responsibility for the entire lifecycle of their products. | End-of-life take-back programs; clear labeling of products containing PFPiA. |

By implementing these comprehensive strategies, the future release of this compound into the environment can be significantly reduced, mitigating its long-term risks to human health and ecosystems.

Future Research Directions and Identified Knowledge Gaps in Bis Heptadecafluorooctyl Phosphinic Acid Studies

Refined Understanding of Environmental Transport and Partitioning Mechanisms

A primary knowledge gap exists in the detailed environmental transport and partitioning behavior of Bis(heptadecafluorooctyl)phosphinic acid. While general principles for PFAS are established, specific data for this compound are scarce. Research indicates that perfluoroalkyl phosphinic acids (PFPIAs) with long perfluoroalkyl chains are likely to preferentially sorb to solid phases in the environment. Studies have shown that the sorption of PFPIAs to soils can be greater than that of other well-studied PFAS classes like perfluoroalkane sulfonic acids (PFSAs) and perfluorocarboxylic acids (PFCAs), with sorption generally increasing with the length of the perfluoroalkyl chain.

For PFAS generally, partitioning is influenced by multiple factors, including the compound's chain length, the functional group, soil and sediment properties like total organic carbon and clay content, and water chemistry. nih.govresearchgate.net Longer-chain PFAS tend to attach more readily to soils. geoforward.com However, predictive transport models that assume equilibrium conditions may not be accurate in all cases, as mass transfer processes can control the discharge from source zones. nih.govresearchgate.net

Future research must focus on generating empirical data for this compound to refine transport models. Key research areas include:

Determining specific partition coefficients (Koc, Kd) in diverse soil and sediment types. This will allow for more accurate modeling of its mobility and potential to contaminate groundwater.

Investigating the role of air-water interfacial partitioning. This mechanism can significantly affect retardation in the vadose zone but is understudied for this specific compound. nih.gov

Evaluating its mobility in various aquatic systems , including its distribution between water columns, suspended particles, and sediments.

Table 1: Key Knowledge Gaps in Environmental Transport and Partitioning

| Research Area | Identified Knowledge Gap | Importance |

|---|---|---|

| Sorption Coefficients | Lack of specific Koc and Kd values for this compound across varied environmental matrices. | Crucial for predicting leaching potential and groundwater contamination risk. |

| Interfacial Behavior | Limited understanding of its partitioning at air-water interfaces within soil pores. | Important for accurate modeling of transport through unsaturated soil zones. |

| Aquatic System Dynamics | Insufficient data on partitioning behavior in freshwater and marine environments. | Needed to understand accumulation in aquatic food webs and sediment sinks. |

Comprehensive Mapping of Biotransformation Pathways Across Broader Species Ranges

While many PFAS are highly resistant to degradation, some polyfluorinated substances can transform into more stable terminal products. nih.govacs.org For this compound (also referred to as C8/C8 PFPIA), some biotransformation has been observed. It is recognized as an indirect precursor to other PFAS, such as perfluoroalkyl phosphonic acids (PFPAs).

One comparative study provided initial metabolic maps for C8/C8 PFPIA in rainbow trout, rats, and carp (B13450389). The findings revealed similar metabolic patterns across these species, primarily involving the cleavage of the phosphinic acid. Furthermore, there was evidence in carp that this compound could be a precursor to perfluorooctanoic acid (PFOA). This suggests a potential transformation pathway involving hydroxylation and subsequent oxidation.

The primary knowledge gap is the limited range of species studied. To conduct comprehensive risk assessments, it is imperative to understand how this compound is metabolized across a wider array of organisms representing different trophic levels and metabolic capabilities. Future research should prioritize:

Expanding biotransformation studies to include terrestrial organisms (e.g., soil microbes, invertebrates, mammals) and a broader range of aquatic species (e.g., benthic organisms, marine mammals).

Identifying the specific enzymes and metabolic pathways responsible for the observed transformations.

Quantifying transformation rates and product yields under various environmental conditions to better predict the formation of terminal PFAS products in ecosystems.

Development of Novel and Highly Selective Analytical Methods

The analysis of PFAS in environmental samples presents significant challenges due to the need for extremely low detection limits (parts-per-trillion), the complexity of environmental matrices, and the potential for sample contamination from laboratory equipment. fda.govchromatographyonline.comchromatographyonline.com While liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the standard for targeted analysis, there is a pressing need for improved and novel methods. chromatographyonline.com

A major gap is the lack of analytical standards for the vast majority of the thousands of existing PFAS, which hinders their identification and quantification. chromatographyonline.com For this compound, while standards are commercially available, challenges remain in analyzing complex post-degradation mixtures and differentiating it from other structurally similar PFAS. nih.govlgcstandards.com The presence of co-contaminants or additives from remediation processes can severely compromise the accuracy of PFAS measurements. nih.gov

Future research directions should focus on:

Developing high-resolution mass spectrometry techniques for non-targeted analysis to identify novel transformation products of this compound.

Creating more robust sample preparation and cleanup methods to minimize matrix effects and improve recovery from complex media like tissues and sludge.

Exploring field-deployable and rapid screening technologies to streamline site characterization and monitoring, although significant refinement is needed before they can be commercialized. mdpi.com

Investigation of Environmental Interactions with Co-contaminants

PFAS, including this compound, rarely exist in isolation in the environment. They are typically found in complex mixtures with other PFAS and a variety of other pollutants at contaminated sites. nih.gov However, there is a profound lack of research on the interactions between this compound and co-contaminants.

The behavior of a PFAS can be altered by the presence of other chemicals, which can affect its solubility, sorption, bioavailability, and toxicity. For example, the presence of other organic pollutants or surfactants could influence its partitioning behavior in soil and water. The combined toxicological effects of PFAS mixtures may not be simply additive, highlighting the need for more research on mixture toxicity. nih.gov

To fill this knowledge gap, research should be directed toward:

Laboratory studies on the sorption and transport of this compound in the presence of common co-contaminants like hydrocarbons, pesticides, and heavy metals.

Toxicological assessments of environmentally relevant mixtures containing this compound to determine if synergistic or antagonistic effects occur.

Field studies at co-contaminated sites to investigate how contaminant mixtures influence the fate and distribution of this specific PFPIA.

Assessment of Long-Term Environmental Behavior and Persistence in Diverse Ecosystems

The defining characteristic of PFAS is their extreme persistence, stemming from the strength of the carbon-fluorine bond. nih.govrsc.org Perfluoroalkyl phosphinic acids with long carbon chains are expected to be highly persistent and are considered to be of equivalent concern to legacy long-chain compounds like PFOA and PFOS. rsc.org The ultimate environmental sinks for these persistent chemicals are believed to be sediment burial and transport to the deep oceans. nih.gov

While high persistence is a given, the long-term behavior of this compound in different ecosystems is a significant knowledge gap. Continuous release of such highly persistent chemicals will inevitably lead to increasing environmental concentrations and a higher probability of adverse effects. nih.gov Understanding its behavior over decadal timescales is crucial for predicting future environmental burdens and ecological risks.

Future research should focus on:

Long-term monitoring programs in various ecosystems (e.g., temperate, arctic, tropical) to track the accumulation and cycling of this compound.

Studies on its bioaccumulation and biomagnification potential in different food webs to assess risks to apex predators.

Investigating its fate in environmental sinks , such as deep-sea sediments and remote ice caps, to understand its ultimate global distribution and long-term stability.

Table 2: Summary of Future Research Needs for this compound

| Section | Primary Knowledge Gap | Recommended Research Focus |

|---|---|---|

| 9.1 Environmental Transport | Lack of compound-specific partitioning data. | Measure sorption coefficients (Koc, Kd) in diverse soils; investigate interfacial partitioning. |

| 9.2 Biotransformation | Metabolic pathways understood in only a few species. | Expand studies to a broader range of terrestrial and aquatic organisms; identify specific enzymes. |

| 9.3 Analytical Methods | Difficulty in analyzing complex matrices and identifying unknown transformation products. | Develop non-targeted, high-resolution mass spectrometry methods; improve sample cleanup protocols. |

| 9.4 Co-contaminant Interactions | Virtually no data on how its behavior is affected by other pollutants. | Conduct lab and field studies on the effect of co-contaminants on transport and toxicity. |

| 9.5 Long-Term Behavior | Limited understanding of fate over long timescales in different global ecosystems. | Establish long-term monitoring in diverse environments; study bioaccumulation in various food webs. |

| 9.6 Sustainable Alternatives | Lack of identified direct, safer replacements for its specific applications. | Identify functions and develop fluorine-free alternatives based on green chemistry principles. |

Exploration of Sustainable Chemical Alternatives and Green Chemistry Approaches

Given the extreme persistence of all PFAS, a critical long-term strategy is to phase out non-essential uses and develop safer, sustainable alternatives. nih.govrsc.org The principles of green chemistry emphasize designing chemicals for degradation, a concept incompatible with the "forever chemical" nature of PFAS. nih.gov

While the specific applications of this compound are not widely documented in public literature, the search for alternatives is a key research direction for the entire PFAS class. For broader applications where PFAS are used, such as in paints or textiles, fluorine-free alternatives like silicone-based polymers (e.g., silanes, siloxanes) and hydrocarbon-based surfactants are being explored. chemistryforsustainability.orgcfpua.org However, finding non-fluorinated substitutes that match the high performance of PFAS, particularly in demanding applications, remains a significant challenge. nih.gov

The key knowledge gap is the lack of publicly available information on the specific functions of this compound, which hampers the targeted design of replacements. Future efforts should include:

Identifying the specific industrial and commercial uses of this compound to understand the performance requirements for an alternative.

Applying green chemistry principles to design and synthesize fluorine-free molecules that can fulfill these functions without persisting in the environment. foodpackagingforum.org

Conducting comprehensive life-cycle assessments of potential alternatives to avoid "regrettable substitutions," where one hazardous chemical is replaced by another with similar or different harmful properties. gcande.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Bis(heptadecafluorooctyl)phosphinic acid in environmental matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard for quantification due to its sensitivity and specificity for perfluorinated compounds. Solid-phase extraction (SPE) using activated carbon or mixed-mode sorbents is critical for reducing matrix interference in complex samples like soil or biological tissues. Calibration standards should account for recovery rates, as per ECHA guidelines for PFAS analysis .

Q. How does the environmental persistence of this compound compare to other perfluorinated phosphinic acids?

- Methodological Answer : Comparative studies should employ accelerated degradation tests under controlled pH, UV exposure, and microbial activity. Half-life calculations can be derived from first-order kinetics models. For example, its persistence is influenced by the longer perfluoroalkyl chain (C8) compared to shorter-chain analogs (e.g., C6), which may reduce biodegradability but increase adsorption to organic matter .

Q. What are the key challenges in isolating this compound from mixed PFAS samples?

- Methodological Answer : Co-elution with structurally similar PFAS (e.g., perfluorooctanesulfonic acid, PFOS) is a major issue. High-resolution mass spectrometry (HRMS) coupled with ion mobility separation can improve specificity. Additionally, optimizing chromatographic gradients and using ammonium acetate in mobile phases enhances peak resolution .

Advanced Research Questions

Q. How can discrepancies in reported degradation efficiencies of this compound be resolved?

- Methodological Answer : Contradictions often arise from variations in experimental design (e.g., catalyst type, UV intensity). A meta-analysis approach should standardize variables using dimensionless parameters (e.g., normalized rate constants). Advanced characterization techniques, such as 19F NMR and X-ray photoelectron spectroscopy (XPS), are essential to identify incomplete degradation byproducts and validate mechanistic pathways .

Q. What strategies optimize the synthesis of this compound for high-purity research-grade material?

- Methodological Answer : Two-step phosphorylation of heptadecafluorooctanol using phosphorus trichloride (PCl3) followed by hydrolysis under inert atmospheres minimizes side reactions. Purification via fractional crystallization in fluorinated solvents (e.g., perfluorohexane) achieves >98% purity. Purity validation requires dual detection (e.g., LC-MS and 31P NMR) to confirm absence of monoalkylated byproducts .

Q. How do interfacial interactions of this compound affect its behavior in aqueous-nonaqueous systems?

- Methodological Answer : Surface tension measurements (using pendant drop tensiometry) and molecular dynamics simulations reveal its surfactant-like behavior. Critical micelle concentration (CMC) studies in mixed solvents (e.g., water/hexafluoropropylene) demonstrate its aggregation kinetics. Synchrotron-based small-angle X-ray scattering (SAXS) can further elucidate micelle morphology .

Q. What theoretical frameworks explain the bioaccumulation potential of this compound in aquatic organisms?

- Methodological Answer : The quantitative structure-activity relationship (QSAR) model, parameterized with octanol-water partition coefficients (log Kow) and protein-binding affinity data, predicts bioaccumulation. In vivo studies using zebrafish embryos combined with stable isotope tracing validate model predictions. Comparative analysis with PFOS and PFOA highlights chain-length-dependent toxicity .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the thermal stability of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) under controlled atmospheres (N2 vs. air) clarifies decomposition pathways. Discrepancies may arise from impurities or moisture content. Replicate experiments with in situ Fourier-transform infrared (FTIR) spectroscopy can detect volatile degradation products (e.g., HF or COF2) and refine degradation thresholds .

Tables for Key Comparative Data

| Property | This compound | PFOS | PFOA |

|---|---|---|---|

| Log Kow | 5.8–6.2 | 6.4 | 4.9 |

| CMC (mM) | 0.15 | 0.08 | 25.0 |

| Half-life (water, days) | 1,200 | 1,500 | 900 |

| Thermal Decomposition (°C) | 280–320 | 400 | 350 |

Data synthesized from ECHA reports and experimental studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.